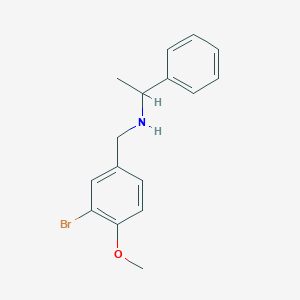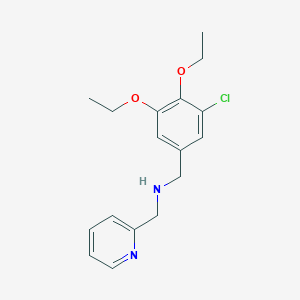![molecular formula C20H33N3O4 B315059 N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B315059.png)
N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxyacetamide core, followed by the introduction of the tert-butyl group and the morpholinyl ethylamine moiety. Common reagents used in these reactions include methoxyphenol, tert-butylamine, and morpholine. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its therapeutic potential in treating diseases or as a drug candidate.
Industry: It may find applications in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide include:
- N-(tert-butyl)-2-[2-methoxy-4-({[2-(4-piperidinyl)ethyl]amino}methyl)phenoxy]acetamide
- N-(tert-butyl)-2-[2-methoxy-4-({[2-(4-pyrrolidinyl)ethyl]amino}methyl)phenoxy]acetamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds. These unique characteristics make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H33N3O4 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H33N3O4/c1-20(2,3)22-19(24)15-27-17-6-5-16(13-18(17)25-4)14-21-7-8-23-9-11-26-12-10-23/h5-6,13,21H,7-12,14-15H2,1-4H3,(H,22,24) |
InChI Key |
HGIZNQNQWAUWBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCN2CCOCC2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCN2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE](/img/structure/B314977.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B314979.png)
![N-[3-chloro-2-(morpholin-4-yl)phenyl]-3-propoxybenzamide](/img/structure/B314982.png)
![2-[(3,4-Dichlorobenzyl)amino]-1-phenylpropan-1-ol](/img/structure/B314985.png)
![4-{[(2,6-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B314986.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B314989.png)
![4-{[(2-Ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B314991.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B314993.png)
![1-[(2-{[2-(Benzyloxy)benzyl]amino}ethyl)amino]-2-propanol](/img/structure/B314994.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B314996.png)

![N-{4-[(3-chloro-4-methoxyanilino)methyl]phenyl}-N,N-diethylamine](/img/structure/B314999.png)

![N-[4-(methylsulfanyl)benzyl]naphthalen-1-amine](/img/structure/B315004.png)
